molecular formula C13H16N6O3S B2723867 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1904057-78-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2723867
CAS RN: 1904057-78-8
M. Wt: 336.37
InChI Key: WTSIZAIUSBKNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be achieved using a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The vast majority of biologically active [1,2,4]triazolo[1,5-a]pyrimidines and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Scientific Research Applications

CDK2 Inhibitors for Cancer Treatment

This compound has been found to be a part of a new set of small molecules that act as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Antiproliferative Activities

The compound has shown in vitro antiproliferative activities against three human cancer cells . This suggests its potential use in the development of new cancer therapies .

Synthesis of Energetic Materials

A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents . This material exhibits great thermal stability, suggesting that they are also heat-resistant energetic materials .

HIV TAR RNA Binding

The compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This suggests its potential use in the development of new treatments for HIV .

Synthesis of Ruthenium (II)-Hmtpo Complexes

The compound has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have potential applications in various fields, including catalysis and materials science .

Synthesis of Dihydroorotate Dehydrogenase Inhibitors

The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This suggests its potential use in the development of new treatments for malaria .

Mechanism of Action

The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N-acetylated lysine .

properties

IUPAC Name

3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-9-12(10(2)22-18-9)23(20,21)17-5-3-4-11-6-14-13-15-8-16-19(13)7-11/h6-8,17H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSIZAIUSBKNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.